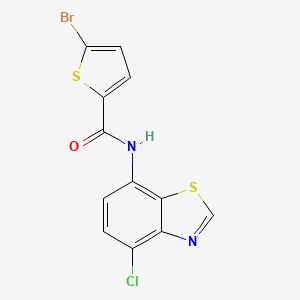

5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring substituted with a carboxamide group, a bromine atom, and a benzothiazole moiety with a chlorine atom. Such compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Wirkmechanismus

- The primary target of this compound is likely a specific protein or enzyme involved in cellular processes. Unfortunately, I couldn’t find specific information on the exact target. However, it’s common for such compounds to interact with proteins related to cell growth, signaling, or metabolism .

- One possible mechanism involves free radical bromination using N-bromosuccinimide (NBS). In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can remove a hydrogen atom from the benzylic position, forming succinimide (SH) and generating a benzylic bromide. The process continues iteratively .

- The compound may also participate in other reactions, such as electrophilic aromatic substitution or multistep synthesis, depending on the specific context .

Target of Action

Mode of Action

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

Bromination: The thiophene ring is brominated using bromine or N-bromosuccin

Eigenschaften

IUPAC Name |

5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2OS2/c13-9-4-3-8(19-9)12(17)16-7-2-1-6(14)10-11(7)18-5-15-10/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAYCQJGCWNAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)Br)SC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891798.png)

![{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE](/img/structure/B2891801.png)

![N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2891802.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2891809.png)

![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)

![(2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2891813.png)

![6-Chlorothieno[3,2-c]pyridine](/img/structure/B2891818.png)